
Praseodymium boride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium boride is a binary compound consisting of praseodymium and boron. Praseodymium is a rare-earth metal, known for its magnetic, electrical, and optical properties. Borides, in general, are known for their hardness, high melting points, and chemical stability. This compound combines these properties, making it a material of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium boride can be synthesized through direct reaction of praseodymium and boron at high temperatures. For instance, praseodymium tetraboride can be prepared by reacting praseodymium with boron at 2350°C . Another method involves the use of praseodymium hexaboride nanowires, which are prepared by placing a monocrystalline silicon wafer substrate with praseodymium sources in a quartz tube of a tube electric furnace .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the formation of the desired boride phase. The use of advanced materials and techniques, such as nanotechnology, has also been explored to enhance the properties and applications of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium boride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, praseodymium tetraboride can transition to different magnetic states at low temperatures .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include reducing agents like calcium or aluminum, which are used in high-temperature reduction processes . The reaction conditions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce praseodymium oxide, while reduction reactions may yield pure praseodymium metal .
Wissenschaftliche Forschungsanwendungen
Praseodymium boride has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including electrocatalysis . In biology and medicine, praseodymium-doped materials are explored for their optical properties, making them suitable for use in lasers and optical devices . In industry, this compound is valued for its hardness and thermal stability, making it useful in high-performance materials and coatings .
Wirkmechanismus
Praseodymium boride is unique among borides due to its combination of praseodymium and boron, which imparts distinct magnetic, electronic, and thermal properties. Similar compounds include other rare-earth borides, such as neodymium boride and samarium boride, which also exhibit high hardness and thermal stability . this compound’s specific electronic and magnetic properties make it particularly suitable for applications in advanced materials and catalysis.
Vergleich Mit ähnlichen Verbindungen
- Neodymium boride
- Samarium boride
- Europium boride
- Gadolinium boride
Praseodymium boride stands out due to its unique combination of properties, making it a valuable material for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
praseodymium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Pr/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLCQVPANRZWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Pr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Pr-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-27-4 |
Source


|
| Record name | Praseodymium boride (PrB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
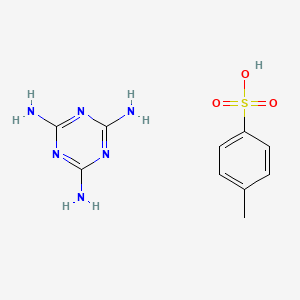
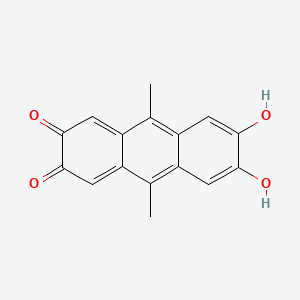
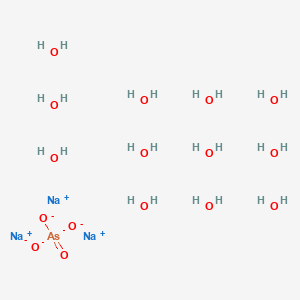

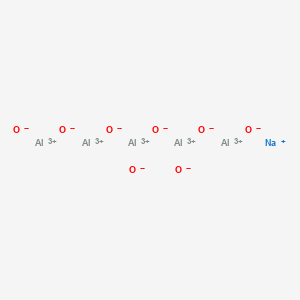
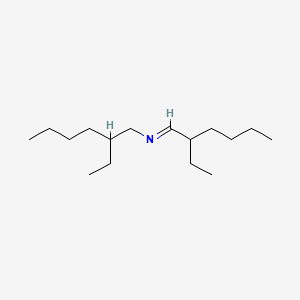
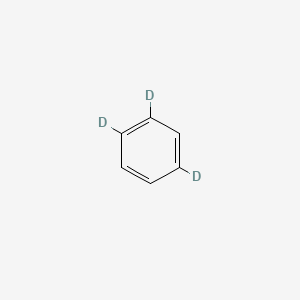
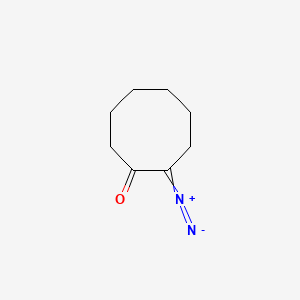


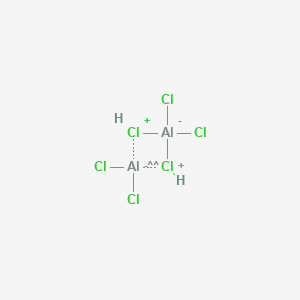
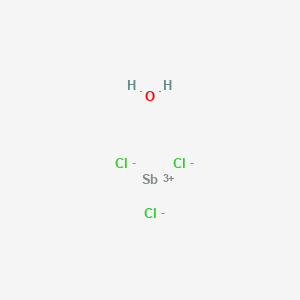
![N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide](/img/structure/B577128.png)

